Cas no 2189108-44-7 (N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide)
![N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide structure](https://it.kuujia.com/scimg/cas/2189108-44-7x500.png)
2189108-44-7 structure
Nome del prodotto:N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide
N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-2-propenamide
- 2189108-44-7
- Z3488530032
- EN300-6689112
- N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide
- AKOS033934967
-
- Inchi: 1S/C10H13N3O/c1-2-10(14)12-9-5-11-13(7-9)6-8-3-4-8/h2,5,7-8H,1,3-4,6H2,(H,12,14)
- Chiave InChI: JXCKCKRQSCIFHI-UHFFFAOYSA-N
- Sorrisi: O=C(C=C)NC1C=NN(C=1)CC1CC1
Proprietà calcolate
- Massa esatta: 191.105862047g/mol
- Massa monoisotopica: 191.105862047g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 46.9Ų
Proprietà sperimentali
- Densità: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 401.2±27.0 °C(Predicted)
- pka: 13.16±0.70(Predicted)
N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6689112-0.05g |
N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide |
2189108-44-7 | 90% | 0.05g |
$246.0 | 2023-07-09 |
N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide Letteratura correlata
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
2189108-44-7 (N-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enamide) Prodotti correlati
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
